1-[2-(4-Bromophenoxy)ethyl]imidazole
Overview
Description
1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a 2-(4-bromophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole typically involves the reaction of 4-bromophenol with 2-bromoethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with imidazole under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The imidazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-(4-azidophenoxy)ethyl)-1H-imidazole.
Scientific Research Applications
1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethyl)-1H-imidazole
- 1-(2-(4-Fluorophenoxy)ethyl)-1H-imidazole
- 1-(2-(4-Methylphenoxy)ethyl)-1H-imidazole
Uniqueness
1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain targets compared to its analogs .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKOSCGJSFYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357754 | |
Record name | 1-[2-(4-bromophenoxy)ethyl]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250600-43-2 | |
Record name | 1-[2-(4-bromophenoxy)ethyl]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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